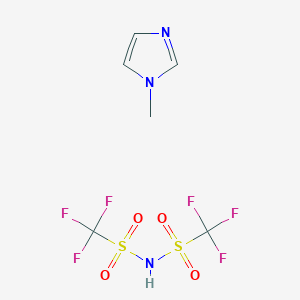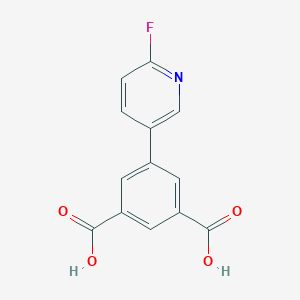
Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione) europium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium is a coordination compound where europium is chelated by three molecules of 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione. This compound is known for its unique properties, including its ability to act as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium typically involves the reaction of europium chloride with 1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing techniques such as recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium primarily undergoes coordination reactions due to the presence of the europium ion. It can form complexes with various organic molecules, particularly those containing oxygen or nitrogen donor atoms .
Common Reagents and Conditions
Common reagents used in reactions with this compound include organic solvents like ethanol, acetone, and squalane. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products
The major products of reactions involving Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium are usually coordination complexes. These complexes can vary depending on the nature of the ligands involved .
Scientific Research Applications
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium has several applications in scientific research:
NMR Spectroscopy: It is widely used as a shift reagent in NMR spectroscopy to resolve complex spectra by inducing shifts in the resonance frequencies of nuclei in the sample.
Luminescence Studies: The compound is used in luminescence studies due to the unique photophysical properties of europium, which can emit light upon excitation.
Biological Research: It is employed in biological research to study the interactions of europium with various biomolecules.
Material Science: The compound is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism by which Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium exerts its effects is primarily through coordination chemistry. The europium ion forms stable complexes with various ligands, which can alter the electronic environment of the europium and induce changes in its spectroscopic properties . This coordination ability is crucial for its function as an NMR shift reagent and in luminescence studies .
Comparison with Similar Compounds
Similar Compounds
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)lutetium: Similar in structure but contains lutetium instead of europium.
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)ytterbium: Contains ytterbium and exhibits different spectroscopic properties.
Uniqueness
Tris(1,1,1,2,2,3,3-heptafluoro-7,7-dimethyl-4,6-octanedione)europium is unique due to the specific electronic configuration of europium, which imparts distinct luminescent properties and makes it particularly effective as an NMR shift reagent .
Properties
Molecular Formula |
C30H33EuF21O6 |
|---|---|
Molecular Weight |
1040.5 g/mol |
IUPAC Name |
europium;6,6,7,7,8,8,8-heptafluoro-2,2-dimethyloctane-3,5-dione |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4H2,1-3H3; |
InChI Key |
IVLFZIQZPTZTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.CC(C)(C)C(=O)CC(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-{2-[(tert-butoxycarbonyl)amino]-3-[(triphenylmethyl)sulfanyl]propanamido}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12511715.png)



![7-[2-(Thiophen-2-yl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B12511744.png)


![N-[5-(4-{5-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-oxazol-2-yl}-2H-indazol-6-yl)-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12511774.png)




